molecular formula C14H17N5O B2518853 1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine CAS No. 1355234-48-8

1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine

Cat. No.: B2518853
CAS No.: 1355234-48-8
M. Wt: 271.324
InChI Key: IPOBLCZYKOCNLX-UHFFFAOYSA-N
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Description

1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their stability and ability to form hydrogen bonds. The presence of the triazole ring in this compound makes it a valuable candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The reaction is usually catalyzed by copper(I) ions and can be carried out in aqueous or organic solvents .

    Step 1: Synthesis of the azide precursor.

    Step 2: Cycloaddition reaction with an alkyne to form the triazole ring.

    Step 3: Coupling of the triazole derivative with piperidin-4-amine under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine is unique due to its specific structure, which combines the triazole ring with a piperidine moiety. This combination enhances its potential for diverse applications in medicinal chemistry and material science.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c15-11-6-8-18(9-7-11)14(20)13-10-19(17-16-13)12-4-2-1-3-5-12/h1-5,10-11H,6-9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOBLCZYKOCNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CN(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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